molecular formula C15H12N2O2 B1204160 9-Oxo-10-acridineacetic acid CAS No. 77778-90-6

9-Oxo-10-acridineacetic acid

Cat. No. B1204160
CAS RN: 77778-90-6
M. Wt: 252.27 g/mol
InChI Key: CEJPYXDXMICXLJ-UHFFFAOYSA-N
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Description

9-Oxo-10(9H)-acridineacetic acid is a reagent for pre-column derivatization of amino acids for fluorescent determination in HPLC. It is also a building block in pharmaceutics .


Molecular Structure Analysis

The molecular formula of 9-Oxo-10-acridineacetic acid is C15H11NO3 . Its molecular weight is 253.25 .


Chemical Reactions Analysis

While specific chemical reactions involving 9-Oxo-10-acridineacetic acid are not detailed in the search results, it is known to be used as a reagent for pre-column derivatization of amino acids for fluorescent determination in HPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Oxo-10-acridineacetic acid include a molecular weight of 253.25 and a molecular formula of C15H11NO3 . The compound is a solid at room temperature .

Scientific Research Applications

  • Binding to Serum Albumins and Interferon Induction : CMA and its analogs were found to bind mainly to serum albumins and exhibit activities like stabilizing human erythrocyte membranes and acting as interferon inducers in mice (Piasecki et al., 1985). This suggests potential in immune response modulation and therapeutic applications.

  • Enhancement of Serum Interferon Response : Structural analogs of CMA were shown to significantly enhance the serum interferon response in mice, suggesting a role in immunological processes (Inglot et al., 1985).

  • Induction and Tolerance in Immune Responses : Studies on choline and halogen analogs of CMA revealed their roles in inducing interferon in mice and macrophage cultures, as well as inducing tolerance or hyperreactivity to interferon induction (Szulc et al., 1987).

  • Coordination with Metal Ions : CMA has been studied for its interaction with metal ions like Co(II), Ni(II), Cu(II), and Zn(II), indicating potential applications in coordination chemistry and possibly in the development of new materials or catalysts (Miernik et al., 1989).

  • Application in Synthesis and Spectroscopy : Research on the synthesis and magnetic properties of compounds like Cu(CMA)2(H2O)2 highlights the potential of CMA in the field of material sciences and spectroscopic studies (Miernik et al., 1993).

Safety And Hazards

The safety data sheet for 9-Oxo-10-acridineacetic acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(9-oxoacridin-10-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-14(18)9-17-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJPYXDXMICXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998968
Record name 2-(9-Oxoacridin-10(9H)-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxo-10-acridineacetic acid

CAS RN

77778-90-6
Record name 10(9H)-Acridineacetamide, 9-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077778906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(9-Oxoacridin-10(9H)-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
D Dobrzynska, I Turowska-Tyrk - Acta Crystallographica Section C …, 1997 - scripts.iucr.org
(IUCr) 9,10-Dihydro-9-oxo-10-acridineacetic Acid … 9,10-Dihydro-9-oxo-10-acridineacetic Acid … 9,10-Dihydro-9-oxo- 10-acridineacetic Acid …
Number of citations: 11 scripts.iucr.org
D Miernik, MD Cieślak-Golonka… - Journal of coordination …, 1989 - Taylor & Francis
9-Oxo-10-acridineacetic acid, CMA, has been found to be an interferon inducer. Moreover, it has been shown that some analogues of CMA may significantly enhance the titres of serum …
Number of citations: 7 www.tandfonline.com
AD Inglot, J Młochowski, Z Szulc, O Inglot… - Archivum …, 1985 - europepmc.org
… 9-oxo-10-acridineacetic acid bearing the common name of 10-carboxymethyl-9-acridanone or CMA (6) was found to be a very potent interferon (IFN) inducer in adult Balb/c mice. …
Number of citations: 19 europepmc.org
B Szulc, AD Inglot, Z Szulc… - Archivum Immunologiae et …, 1985 - europepmc.org
Analogs of 9-oxo-10-acridineacetic acid (CMA) including new synthetic compounds, were found to be valuable tools for investigating the mechanism of interferon (IFN) induction. …
Number of citations: 13 europepmc.org
B Szulc, AD Inglot, O Inglot - Archivum Immunologiae et Therapiae …, 1987 - europepmc.org
… Choline and halogen analogs of 9-oxo-10-acridineacetic acid (CMA) were studied as IFN inducers in mice and in the mouse bone marrow-derived macrophage cultures. Two of the …
Number of citations: 6 europepmc.org
E Piasecki, AD Inglot, JA Czyrski, Z Szulc… - Archivum …, 1985 - europepmc.org
… used to study the interaction of sodium salt of 9-oxo-10-acridineacetic acid (CMA) as well as its … The close analogs 7 and 8 (sodium salt of 2,7-dibromo-9-oxo-10-acridineacetic acid and …
Number of citations: 8 europepmc.org
Z Szulc - Journal für Praktische Chemie, 1987 - Wiley Online Library
9-0x0-10-acridineacetic acid (CMA, 13), synthesized by PREUND and SCHWARZ in 1923 [l], is one of the most potent low molecular aeight interferon (IFN) inducer in mice p2]. The last …
Number of citations: 13 onlinelibrary.wiley.com
D Dobrzyńska, LB Jerzykiewicz, M Duczmal… - Inorganic …, 2006 - ACS Publications
… To mimic the coordination surrounding the Ni(II) ion in GlxI, we have employed biologically important compounds: 9,10-dihydro-9-oxo-10-acridineacetic acid (CMAH), a powerful …
Number of citations: 27 pubs.acs.org
D Dobrzyńska - Journal of Coordination Chemistry, 2006 - Taylor & Francis
… The sodium salt of 9,10-dihydro-9-oxo-10-acridineacetic acid (CMANa) is a very potent interferon inducer Citation23. The peripheral 9-oxo oxygen atom in CMA offers the possibility of …
Number of citations: 2 www.tandfonline.com
B Morzyk-Ociepa, D Michalska, A Pietraszko - Journal of molecular …, 2004 - Elsevier
… The frequency of this vibration is slightly lower than the frequency of the non-associated carboxylic CO group in 9,10-dihydro-9-oxo-10-acridineacetic acid (1737 cm −1 ) [27]. This …
Number of citations: 58 www.sciencedirect.com

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